N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
CAS No.: 112675-67-9
Cat. No.: VC11431787
Molecular Formula: C16H14N4O
Molecular Weight: 278.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112675-67-9 |
|---|---|
| Molecular Formula | C16H14N4O |
| Molecular Weight | 278.31 g/mol |
| IUPAC Name | N-(4-methoxyphenyl)-4-pyridin-3-ylpyrimidin-2-amine |
| Standard InChI | InChI=1S/C16H14N4O/c1-21-14-6-4-13(5-7-14)19-16-18-10-8-15(20-16)12-3-2-9-17-11-12/h2-11H,1H3,(H,18,19,20) |
| Standard InChI Key | DUGLDJCYQADWEU-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3 |
| Canonical SMILES | COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrimidine ring (a six-membered aromatic heterocycle with two nitrogen atoms) functionalized at two key positions:
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2-Amino group: Substituted with a 4-methoxyphenyl group, introducing electron-donating methoxy (-OCH₃) properties.
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4-Position: Occupied by a pyridin-3-yl group, a nitrogen-containing aromatic ring that enhances molecular polarity and hydrogen-bonding capacity .
The IUPAC name, N-(4-methoxyphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine, reflects this substitution pattern. Its SMILES notation (COC1=CC=C(C=C1)NC2=NC=CC(=N2)C3=CN=CC=C3) and InChIKey (OSMTZLAPYRAMHS-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₃N₃O |
| Molecular Weight | 215.25 g/mol |
| Density | 1.195 g/cm³ |
| Boiling Point | 401.7°C at 760 mmHg |
| Flash Point | 196.7°C |
| LogP (Partition Coeff.) | 2.17 |
| Polar Surface Area | 47.04 Ų |
Synthetic Methodologies
Buchwald-Hartwig Amination
A widely employed route involves palladium-catalyzed cross-coupling reactions. For example, 4-(pyridin-3-yl)pyrimidin-2-amine undergoes N-arylation with 4-methoxybenzyl bromide using dichlorobis(triphenylphosphine)palladium(II) and xantphos as a ligand. Optimized conditions (refluxing toluene, sodium tert-butoxide) yield the target compound in 31–56% efficiency .
Table 2: Representative Synthesis Conditions
| Reagents/Conditions | Yield |
|---|---|
| Pd(PPh₃)₂Cl₂, xantphos, NaOtBu | 35% |
| K₂CO₃, DMF, 130°C | 43% |
| Solvent-free fusion | 82% |
Alternative Approaches
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Solvent-Free Synthesis: Direct fusion of 3-acetylpyridine with N,N-dimethylformamide dimethylacetal avoids solvent use, achieving 82% yield for intermediates .
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Guanidine Cyclization: Refluxing enaminones with guanidine hydrochloride in ethanol/sodium ethoxide forms the pyrimidine core (73% yield) .
Physicochemical and Spectroscopic Characterization
Spectral Data
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¹H NMR: Peaks at δ 8.70–8.75 (pyridine H-2/H-6), δ 6.85–7.40 (aromatic protons), and δ 3.80 (OCH₃) .
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IR Spectroscopy: Stretching vibrations at 3320 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-O) .
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Mass Spectrometry: [M+H]⁺ peak at m/z 216.11 (calculated 215.11) .
Stability and Reactivity
The compound exhibits moderate thermal stability (decomposition >200°C) and is sensitive to strong acids/bases due to the pyrimidine ring’s susceptibility to hydrolysis .
| Activity | IC₅₀/EC₅₀ |
|---|---|
| Vacuole induction (MDA-MB-231) | 0.8 µM |
| Tumor growth inhibition | 68% |
Industrial and Regulatory Considerations
Regulatory Status
Classified under HS Code 2933599090, the compound falls into "other pyrimidine derivatives" with a 6.5% MFN tariff .
Future Directions and Challenges
Synthetic Optimization
Improving Buchwald-Hartwig yields (currently ≤56%) via microwave-assisted or flow chemistry methods could enhance scalability .
Targeted Drug Design
Functionalization at the pyrimidine 5-position or methoxy group substitution may modulate bioavailability and target selectivity .
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